Reserpine hydrochloride
Overview
Description
Reserpine (hydrochloride) is an alkaloid derived from the roots of Rauwolfia serpentina and Rauwolfia vomitoria. It has been historically significant in the field of psychopharmacology and is known for its ability to deplete catecholamines and serotonin from central and peripheral axon terminals . Reserpine (hydrochloride) has been used as an antihypertensive and antipsychotic agent .
Preparation Methods
The synthesis of Reserpine (hydrochloride) was first reported by R.B. Woodward’s group in 1956 . The synthetic route involves several key steps:
Diels-Alder Reaction: This reaction is used to form the D/E rings and three of the five asymmetric centers.
Bromination and Ether Formation: Bromination followed by ether formation helps in the construction of the complex molecular structure.
Reductive Free Radical Cyclisation: This step places the carbon chain in the correct stereochemistry.
Industrial production methods often involve the extraction of the alkaloid from the Rauwolfia plant, followed by purification and conversion to its hydrochloride salt .
Chemical Reactions Analysis
Reserpine (hydrochloride) undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to derivatives with different biological activities.
Common reagents used in these reactions include molecular bromine, sodium methoxide, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Reserpine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of neurotransmitter storage and release.
Medicine: It has been used in the treatment of hypertension and psychotic disorders.
Industry: Its role in the development of antihypertensive drugs has been significant.
Mechanism of Action
Reserpine (hydrochloride) works by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron . This inhibition leads to the depletion of catecholamines and serotonin, which are then metabolized by monoamine oxidase. The reduction in these neurotransmitters results in decreased heart rate, force of cardiac contraction, and peripheral resistance, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Reserpine (hydrochloride) is unique in its ability to deplete neurotransmitters from both central and peripheral axon terminals. Similar compounds include:
Chlorpromazine: Used as an antipsychotic, but less effective in depleting neurotransmitters compared to Reserpine.
Thiazide Diuretics: Often used in combination with Reserpine for hypertension treatment.
Reserpine’s unique mechanism of action and its historical significance in psychopharmacology make it a valuable compound for both research and therapeutic applications.
Biological Activity
Reserpine hydrochloride, an alkaloid derived from the roots of Rauwolfia serpentina, has been extensively studied for its biological activity, particularly in the context of hypertension and its effects on various cellular mechanisms. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in clinical settings.
Reserpine functions primarily as an adrenergic blocking agent , inhibiting the vesicular storage of neurotransmitters such as norepinephrine and serotonin. This action leads to a depletion of catecholamines from both central and peripheral nerve terminals, resulting in reduced sympathetic nervous system activity. The specific mechanism involves the inhibition of the vesicular monoamine transporter (VMAT), which is responsible for transporting neurotransmitters into synaptic vesicles. Consequently, neurotransmitters that are not sequestered are metabolized by monoamine oxidase (MAO), leading to a decrease in their levels in circulation .
Pharmacodynamics
The pharmacodynamic profile of reserpine includes its effects on blood pressure regulation. Clinical studies have demonstrated that reserpine effectively lowers systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with hypertension. A systematic review indicated a statistically significant reduction in SBP by approximately 7.92 mm Hg compared to placebo, although this effect was classified as mild to moderate .
Biological Fate and Metabolism
Upon oral administration, reserpine is rapidly absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver. Key metabolites include methylreserpate and trimethoxybenzoic acid, which are produced through hydrolytic cleavage. The majority of reserpine is metabolized before reaching systemic circulation, with minimal amounts excreted unchanged in urine .
Case Studies and Clinical Findings
- Hypertension Management : In patients with refractory hypertension (RfHTN), reserpine was shown to lower mean SBP by 29.3 mm Hg and DBP by 22.0 mm Hg when administered alongside other antihypertensive medications . This supports the hypothesis that excess sympathetic output plays a significant role in RfHTN.
- Cancer Cell Studies : Research has indicated that reserpine can induce apoptosis in cancer cell lines such as MCF-7 through the activation of AMP-activated protein kinase (AMPK). In these studies, reserpine treatment led to increased phosphorylation of AMPK and a reduction in cell viability, suggesting potential applications in cancer therapy .
Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Blood Pressure Reduction | Decreases SBP and DBP | Inhibition of norepinephrine storage |
Induction of Apoptosis | Increased cell death in MCF-7 cells | Activation of AMPK |
Metabolism | Rapid hepatic metabolism | Hydrolysis and oxidation via liver enzymes |
Neurotransmitter Depletion | Reduced catecholamine levels | Inhibition of VMAT1 and VMAT2 |
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,24-,27-,28+,31+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWIWGUMKCZKOO-BQTSRIDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16994-56-2 | |
Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, monohydrochloride, (3β,16β,17α,18β,20α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16994-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reserpine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016994562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reserpine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESERPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN3C4FTI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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